4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide
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Overview
Description
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazino-pyrimidinone core, a morpholinoethoxy group, and a phenyl group, all contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide typically involves multiple steps, starting with the formation of the pyrazino-pyrimidinone core. This is followed by the introduction of the morpholinoethoxy group and the phenyl group through various organic reactions. Common reagents used in these steps include bromine, morpholine, and phenylboronic acid. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and automated processes are employed to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-chlorophenyl)-2-(2-morpholinoethoxy)-, hydrobromide
- 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-(p-methylphenyl)-2-(2-morpholinoethoxy)-, hydrobromide
Uniqueness
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable tool in various research fields.
Properties
CAS No. |
18472-18-9 |
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Molecular Formula |
C19H21BrN4O3 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethoxy)-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C19H20N4O3.BrH/c24-19-17(15-4-2-1-3-5-15)18(21-16-14-20-6-7-23(16)19)26-13-10-22-8-11-25-12-9-22;/h1-7,14H,8-13H2;1H |
InChI Key |
NGBJWOQLSIPWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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